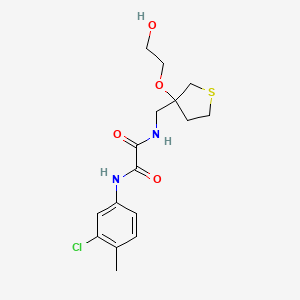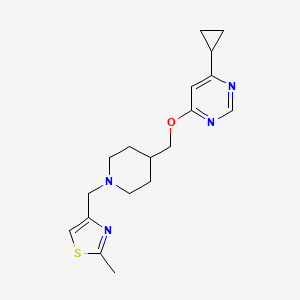
Amino(2-ethoxy-5-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(2-ethoxy-5-methylphenyl)acetic acid is a compound that contains an amino group with a terminal carboxylic acid . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Applications De Recherche Scientifique
Synthesis of Heterobifunctional Cross-linking Reagents
One application involves the synthesis of heterobifunctional cross-linking reagents for bioconjugation, demonstrating the utility of amino acid derivatives in creating biocompatible linkers. These linkers are used for coupling peptides to liposomes, facilitating targeted drug delivery and immunization strategies. The introduction of hydrophilic polyoxyethylene chains by these reagents is designed to enhance the accessibility and reduce the immunogenicity of conjugates, compared to traditional methods (Frisch, Boeckler, & Schuber, 1996).
Antioxidant and Xanthine Oxidase Inhibitory Activities
Another area of application is in the synthesis of novel Schiff base ligands from amino acid derivatives, which are reacted with metal ions to produce compounds with potential antioxidant and enzyme inhibitory activities. Specifically, zinc complexes of these ligands have shown significant xanthine oxidase inhibitory activity, suggesting potential applications in managing diseases associated with oxidative stress and hyperuricemia (Ikram et al., 2015).
Synthesis of Pyranopyrazole Derivatives
Amino acid derivatives are also utilized as catalysts or reactants in the synthesis of pyranopyrazole derivatives, highlighting their role in the development of efficient, green synthetic methodologies. These compounds have various potential applications in medicinal chemistry and materials science, showcasing the versatility of amino acid derivatives in facilitating diverse chemical reactions (Zolfigol et al., 2013).
Anti-inflammatory Drug Development
Furthermore, amino acid derivatives serve as key intermediates in the development of anti-inflammatory drugs. The structural characteristics of these compounds allow for the synthesis of metal complexes with enhanced biological activities. Research in this area contributes to the discovery of new therapeutic agents with potential applications in treating inflammation-related diseases (Dendrinou-Samara et al., 1998).
Angiotensin-Converting Enzyme Inhibitors
Additionally, amino acid derivatives are involved in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, highlighting their importance in drug discovery for cardiovascular diseases. The structural modification of these derivatives enables the optimization of ACE inhibitory activity, contributing to the development of more effective antihypertensive medications (Yanagisawa et al., 1987).
Propriétés
IUPAC Name |
2-amino-2-(2-ethoxy-5-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-15-9-5-4-7(2)6-8(9)10(12)11(13)14/h4-6,10H,3,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKJUPGBGBZLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2767761.png)
![5-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2767762.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2767763.png)
![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2767765.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2767770.png)
![6-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2767771.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2767775.png)
![1-(3-chloro-4-fluorobenzoyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2767780.png)
